N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide
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Description
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a useful research compound. Its molecular formula is C15H16N4O3S2 and its molecular weight is 364.44. The purity is usually 95%.
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Biological Activity
N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide is a complex organic compound that has garnered attention due to its potential biological activities. This article will delve into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H23N3O3S3 with a molecular weight of 437.6 g/mol. The structure features a thiazolo[5,4-c]pyridine core substituted with a cyclopropylsulfonyl group and a picolinamide moiety.
The biological activity of this compound is primarily attributed to its interaction with various protein targets involved in cellular signaling pathways. Notably, compounds with similar structures have been studied for their ability to inhibit specific kinases associated with cancer progression.
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit anticancer properties through the inhibition of protein kinases such as CDK2 and Abl. A study evaluating a series of compounds similar to this compound reported that many did not demonstrate significant cytotoxicity against human cancer cell lines (MCF-7 and K562) within the tested concentration ranges .
Table 1: Cytotoxicity of Related Compounds
Compound | IC50 (µM) K562 | IC50 (µM) MCF7 | CDK2/Cyclin E | Abl |
---|---|---|---|---|
1 | >100 | >100 | >100 | >100 |
2 | >100 | >100 | >100 | >100 |
3 | >100 | >100 | >100 | >100 |
Imatinib | 0.5 | >10 | >100 | 0.2 |
This table illustrates that while some compounds showed promise against specific targets (e.g., imatinib), the tested derivatives did not exhibit comparable efficacy.
Case Studies and Research Findings
- Inhibition of DYRK1A : A related compound was identified as a promising inhibitor of DYRK1A kinase. This suggests that this compound may also interact with similar kinase pathways .
- Potential Antiviral Activity : The thiazolo[5,4-c]pyridine core has been associated with antiviral properties in other studies. Although direct evidence for the antiviral activity of this specific compound is lacking, its structural features suggest potential bioactivity against viral targets .
Future Directions
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its biological effects. Investigations into its pharmacokinetics and toxicity profiles are essential for assessing its viability as a therapeutic agent.
Properties
IUPAC Name |
N-(5-cyclopropylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S2/c20-14(12-3-1-2-7-16-12)18-15-17-11-6-8-19(9-13(11)23-15)24(21,22)10-4-5-10/h1-3,7,10H,4-6,8-9H2,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKWZRAZNPZUGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC3=C(C2)SC(=N3)NC(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.